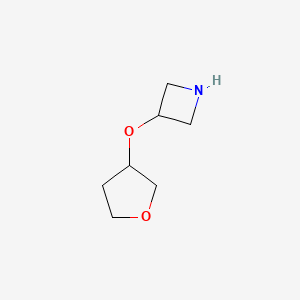
3-((Tetrahydrofuran-3-YL)oxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Tetrahydrofuran-3-YL)oxy)azetidine is a heterocyclic compound that features both azetidine and tetrahydrofuran rings. Azetidines are four-membered nitrogen-containing heterocycles, while tetrahydrofuran is a five-membered oxygen-containing ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions.
Another approach involves the ring-opening polymerization of azetidine monomers, which can be achieved through anionic or cationic mechanisms . This method allows for the production of polyamines with various structures, which can then be functionalized to introduce the tetrahydrofuran group.
Industrial Production Methods
Industrial production of 3-((Tetrahydrofuran-3-YL)oxy)azetidine may involve bulk manufacturing processes that utilize the aforementioned synthetic routes. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Tetrahydrofuran-3-YL)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine or tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
3-((Tetrahydrofuran-3-YL)oxy)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 3-((Tetrahydrofuran-3-YL)oxy)azetidine involves its interaction with molecular targets through its azetidine and tetrahydrofuran rings. The ring strain in azetidines makes them reactive, allowing for the cleavage of nitrogen-carbon bonds under appropriate conditions . This reactivity can be harnessed in various chemical transformations and biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar in structure but lacking the tetrahydrofuran moiety.
Tetrahydrofuran: A five-membered oxygen-containing ring, similar in structure but lacking the azetidine moiety.
Oxetane: A four-membered oxygen-containing ring, which shares some reactivity characteristics with azetidines.
Uniqueness
3-((Tetrahydrofuran-3-YL)oxy)azetidine is unique due to the combination of azetidine and tetrahydrofuran rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3-(oxolan-3-yloxy)azetidine |
InChI |
InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2 |
Clé InChI |
OVTODFDSEFOLKD-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



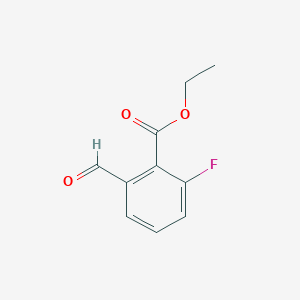

![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
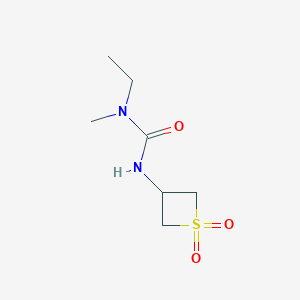


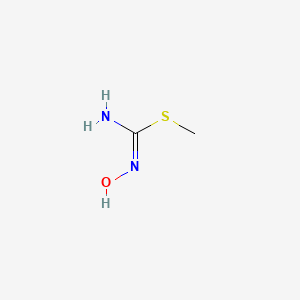
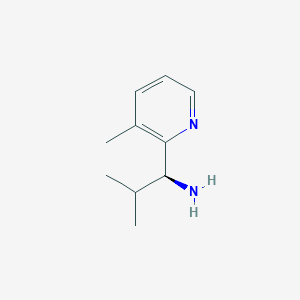
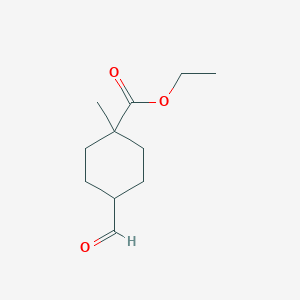
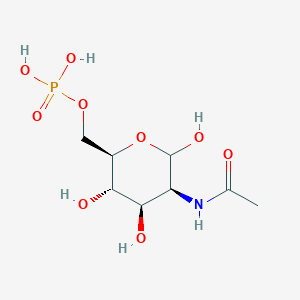
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)


